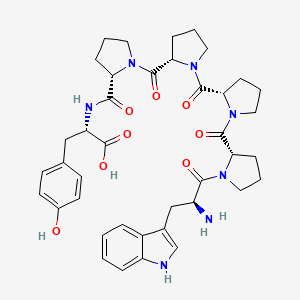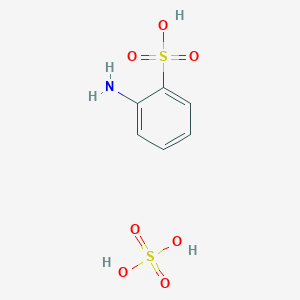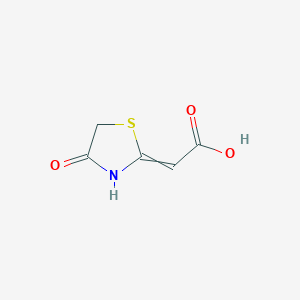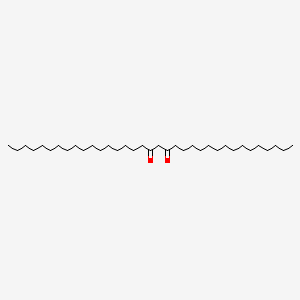
16,18-Pentatriacontanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16,18-Pentatriacontanedione is a chemical compound with the molecular formula C35H68O2 . It is a diketone, meaning it contains two ketone functional groups. The structure of this compound consists of a long hydrocarbon chain with ketone groups at the 16th and 18th positions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16,18-Pentatriacontanedione typically involves the oxidation of long-chain hydrocarbons. One common method is the controlled oxidation of pentatriacontane, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under specific conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of long-chain alkanes. This process is optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 16,18-Pentatriacontanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
16,18-Pentatriacontanedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 16,18-Pentatriacontanedione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their properties .
Vergleich Mit ähnlichen Verbindungen
Pentatriacontane: A long-chain hydrocarbon without ketone groups.
Hexatriacontanedione: A diketone with ketone groups at different positions.
Octatriacontanedione: A diketone with a longer hydrocarbon chain.
Uniqueness: 16,18-Pentatriacontanedione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical and physical properties. This positioning allows for specific interactions with other molecules, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
64683-28-9 |
|---|---|
Molekularformel |
C35H68O2 |
Molekulargewicht |
520.9 g/mol |
IUPAC-Name |
pentatriacontane-16,18-dione |
InChI |
InChI=1S/C35H68O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-35(37)33-34(36)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI-Schlüssel |
WCIZYPZCFNITGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


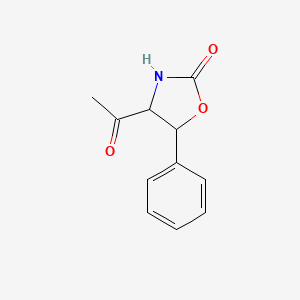
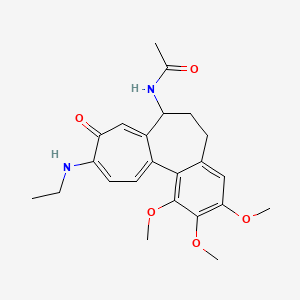
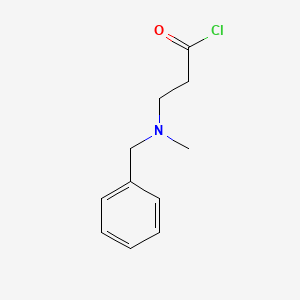
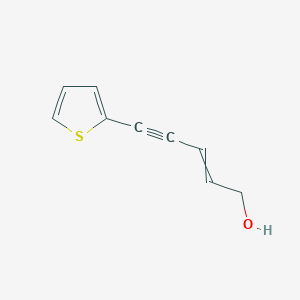
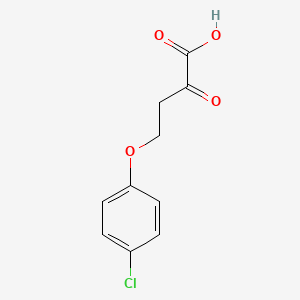
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
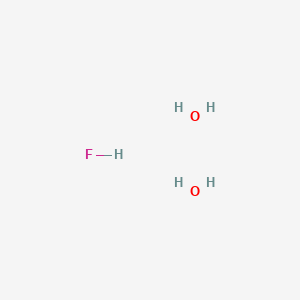
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
